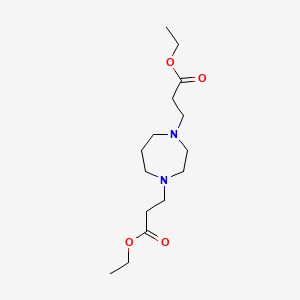
2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2,2,2-trifluoro-1-(3-hidroxi-3-(piperidin-2-il)azetidin-1-il)etan-1-ona es un compuesto sintético conocido por su estructura química única y sus propiedades.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2,2,2-trifluoro-1-(3-hidroxi-3-(piperidin-2-il)azetidin-1-il)etan-1-ona normalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio azetidinil: Este paso implica la ciclización de un precursor adecuado para formar el anillo azetidinil.
Introducción del grupo piperidinil: El grupo piperidinil se introduce mediante una reacción de sustitución nucleófila.
Adición del grupo trifluorometilo: El grupo trifluorometilo se agrega utilizando un agente trifluorometilante en condiciones controladas.
Hidrólisis y purificación: El compuesto final se obtiene mediante pasos de hidrólisis y purificación, seguido de la conversión a la sal de clorhidrato.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores, solventes y condiciones de reacción más eficientes para escalar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2,2,2-trifluoro-1-(3-hidroxi-3-(piperidin-2-il)azetidin-1-il)etan-1-ona puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes derivados con grupos funcionales alterados.
Sustitución: El grupo trifluorometilo se puede sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o compuestos organometálicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El clorhidrato de 2,2,2-trifluoro-1-(3-hidroxi-3-(piperidin-2-il)azetidin-1-il)etan-1-ona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2,2,2-trifluoro-1-(3-hidroxi-3-(piperidin-2-il)azetidin-1-il)etan-1-ona implica su interacción con objetivos moleculares específicos. El grupo trifluorometilo puede mejorar la lipofilia del compuesto, permitiéndole interactuar con regiones hidrofóbicas de proteínas o membranas celulares. Los grupos hidroxilo y piperidinil pueden contribuir a la formación de enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en la actividad y especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2,2,2-Trifluoro-1-(piperidin-1-il)etanona: Este compuesto comparte los grupos trifluorometilo y piperidinil, pero carece de los grupos azetidinil e hidroxilo.
Clorhidrato de 2,2,2-trifluoro-1-piperidin-4-il-etanona: Similar en estructura pero con una posición diferente del grupo piperidinil.
Unicidad
El clorhidrato de 2,2,2-trifluoro-1-(3-hidroxi-3-(piperidin-2-il)azetidin-1-il)etan-1-ona es único debido a la combinación de sus grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del anillo azetidinil y el grupo hidroxilo lo diferencia de otros compuestos similares, lo que puede llevar a una reactividad y aplicaciones únicas.
Propiedades
Fórmula molecular |
C10H16ClF3N2O2 |
|---|---|
Peso molecular |
288.69 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H15F3N2O2.ClH/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7;/h7,14,17H,1-6H2;1H |
Clave InChI |
GHQOVCBLLTZFFG-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2(CN(C2)C(=O)C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)



![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)


![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)


![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)

